molecular formula C11H15N3O3S B13718594 3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13718594
M. Wt: 269.32 g/mol
InChI Key: MYFOHIQWONIITM-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is known for its unique chemical structure, which includes a dimethylamino group, a methoxy group, and a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-dimethylaminophenol with methoxyacetyl chloride to form an intermediate, which is then cyclized with sulfur and methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control, and continuous monitoring are essential to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in maintaining the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

7-methoxy-N,N,4-trimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine

InChI

InChI=1S/C11H15N3O3S/c1-13(2)11-12-18(15,16)10-7-8(17-4)5-6-9(10)14(11)3/h5-7H,1-4H3

InChI Key

MYFOHIQWONIITM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)S(=O)(=O)N=C1N(C)C

Origin of Product

United States

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